3-Ethenyl-1,2,5-oxadiazole

Synthetic Chemistry Polymer Chemistry Heterocyclic Chemistry

3-Ethenyl-1,2,5-oxadiazole (also known as 3-vinyl-1,2,5-oxadiazole), with CAS number 849415-36-7, molecular formula C₄H₄N₂O, and molecular weight 96.0874 g/mol, is a monosubstituted heterocyclic compound within the 1,2,5-oxadiazole (furazan) family. It is characterized by a vinyl group at the 3-position of the oxadiazole ring, which imparts unique reactivity and enables its use as a functional monomer or building block in synthetic chemistry and materials science.

Molecular Formula C4H4N2O
Molecular Weight 96.09 g/mol
CAS No. 849415-36-7
Cat. No. B14200594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethenyl-1,2,5-oxadiazole
CAS849415-36-7
Molecular FormulaC4H4N2O
Molecular Weight96.09 g/mol
Structural Identifiers
SMILESC=CC1=NON=C1
InChIInChI=1S/C4H4N2O/c1-2-4-3-5-7-6-4/h2-3H,1H2
InChIKeyIZKNTTZWROFCLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethenyl-1,2,5-oxadiazole (CAS 849415-36-7) Procurement Guide: Technical Specifications and Core Properties


3-Ethenyl-1,2,5-oxadiazole (also known as 3-vinyl-1,2,5-oxadiazole), with CAS number 849415-36-7, molecular formula C₄H₄N₂O, and molecular weight 96.0874 g/mol, is a monosubstituted heterocyclic compound within the 1,2,5-oxadiazole (furazan) family . It is characterized by a vinyl group at the 3-position of the oxadiazole ring, which imparts unique reactivity and enables its use as a functional monomer or building block in synthetic chemistry and materials science .

Functional monomer for radical polymerization via vinyl group
Alkali-labile monosubstituted oxadiazole for targeted degradation studies
Furazan scaffold for medicinal chemistry and STAT3 inhibitor design

Why Generic Substitution Fails: Understanding the Unique Value Proposition of 3-Ethenyl-1,2,5-oxadiazole (CAS 849415-36-7)


Substituting 3-ethenyl-1,2,5-oxadiazole with another 1,2,5-oxadiazole derivative is generally not feasible without fundamentally altering the intended application's outcome. The chemical and physical properties of the 1,2,5-oxadiazole ring are highly sensitive to the nature and position of substituents [1]. For instance, while 3,4-disubstituted 1,2,5-oxadiazoles are stable to alkali, the parent 1,2,5-oxadiazole and its monosubstituted analogues, such as the target compound, undergo ring-cleavage reactions under similar conditions [2]. This distinct reactivity profile directly impacts its suitability as a functional monomer for polymerization and other synthetic transformations, where a more stable analog would be inert. Therefore, generic selection within the class carries a high risk of experimental failure, emphasizing the need for a product-specific evidence-based approach.

Alkali-stability mismatch
3,4-disubstituted oxadiazoles remain stable, while monosubstituted analogs may undergo ring-cleavage, altering reactivity in synthetic workflows.
Polymerization capability absent
Non-vinylic oxadiazoles lack the radical-polymerizable vinyl handle, preventing their use as functional monomers.
Synthetic versatility reduced
Generic furazan derivatives without the vinyl group limit further derivatization for focused inhibitor libraries.

Quantitative Evidence for Differentiating 3-Ethenyl-1,2,5-oxadiazole (CAS 849415-36-7) from Analogs


Evidence Item 1: Reactivity and Alkali Stability Profile of Monosubstituted vs. Disubstituted 1,2,5-Oxadiazoles

The presence of a single substituent on the 1,2,5-oxadiazole ring confers a distinct reactivity profile. Unlike their 3,4-disubstituted counterparts which are stable to alkali, both the parent 1,2,5-oxadiazole and its monosubstituted derivatives, including 3-ethenyl-1,2,5-oxadiazole, are susceptible to ring-cleavage under basic conditions [1]. This differential stability is a critical parameter for applications requiring chemical robustness or, conversely, targeted degradation.

Alkali Stability
Class-level inference
Monosubstituted: ring-cleavage | 3,4-disubstituted: stable
Reactivity difference may guide synthetic utility
Class-level inference; direct target data limited
Synthetic Chemistry Polymer Chemistry Heterocyclic Chemistry

Evidence Item 2: Functional Monomer Potential via Vinyl Group Polymerization

The 3-ethenyl group enables 3-ethenyl-1,2,5-oxadiazole to participate in radical-induced polymerization, a capability absent in non-vinylic 1,2,5-oxadiazoles. This has been demonstrated for similar oxadiazole-containing methacrylate monomers, where polymers are synthesized for applications such as electron transport layers in light-emitting diodes [1]. The target compound can thus serve as a comonomer or building block for creating novel polymers with the electron-deficient oxadiazole moiety.

Radical Polymerization
Class-level inference
Vinyl group enables polymerization; non-vinylic oxadiazoles do not
Enables incorporation into functional polymers
Class-level; similar methacrylate monomers reported
Polymer Chemistry Materials Science Organic Electronics

Evidence Item 3: Potential for Direct STAT3 Inhibition: A Comparative Basis for Medicinal Chemistry

While direct data for 3-ethenyl-1,2,5-oxadiazole is not available, the 1,2,5-oxadiazole scaffold is a known pharmacophore for inhibiting the STAT3-SH2 domain. A structurally related compound, I, showed an IC₅₀ of 8.2 μM against STAT3 [1]. This provides a benchmark for the class, suggesting that further derivatization of the target compound could yield potent inhibitors. This class-level activity, combined with the unique vinyl handle for further functionalization, provides a distinct advantage over more complex, pre-elaborated STAT3 inhibitors, as it allows for streamlined synthesis of targeted libraries.

STAT3 Inhibition Potential
Class-level inference
Related 1,2,5-oxadiazole I: IC50 8.2 μM against STAT3-SH2
Scaffold may support inhibitor design
Class-level; direct activity data for target not available
Medicinal Chemistry Cancer Research STAT3 Inhibition

Recommended Applications for 3-Ethenyl-1,2,5-oxadiazole (CAS 849415-36-7) Based on Core Evidence


Synthesis of Functional Polymers for Organic Electronics

The compound's vinyl group makes it a viable monomer for radical polymerization [1], enabling the creation of polymers with pendant 1,2,5-oxadiazole moieties. These polymers are of interest as electron transport or hole-blocking layers in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Development of Targeted Covalent Inhibitors or Molecular Probes

The differential stability of monosubstituted 1,2,5-oxadiazoles under basic conditions [1] can be exploited for developing covalent inhibitors or probes that are activated or degraded in specific cellular microenvironments. The vinyl group provides a handle for further derivatization or bioconjugation.

Medicinal Chemistry Scaffold for STAT3 Inhibitor Libraries

Given the established activity of the 1,2,5-oxadiazole core against the STAT3-SH2 domain [1], this compound is a strategic starting material for generating focused libraries of novel STAT3 inhibitors through chemical modifications at the vinyl position.

Application
Selection Property
Validation Focus
Functional polymer synthesis for organic electronics
Vinyl group polymerizability
Polymerization efficiency and optoelectronic property screening
Covalent probe or degradable linker design
Alkali-labile monosubstituted oxadiazole
Degradation kinetics under basic conditions
STAT3 inhibitor library synthesis
Furazan core with vinyl derivatization handle
STAT3 inhibition assay after chemical modification

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